![molecular formula C8H6BrNO B13063811 2-(Bromomethyl)furo[3,2-c]pyridine](/img/structure/B13063811.png)
2-(Bromomethyl)furo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)furo[3,2-c]pyridine is a heterocyclic compound that contains both furan and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)furo[3,2-c]pyridine typically involves the bromination of a furo[3,2-c]pyridine precursor. One common method is the bromination of 2-methylfuro[3,2-c]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be adapted for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted furo[3,2-c]pyridines with various functional groups.
Oxidation: Furo[3,2-c]pyridine-2-carboxylic acid or furo[3,2-c]pyridine-2-carbaldehyde.
Reduction: 2-Methylfuro[3,2-c]pyridine.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)furo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and photophysical properties.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)furo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Furo[2,3-b]pyridine
- Furo[3,2-b]pyridine
- Furo[2,3-c]pyridine
Uniqueness
2-(Bromomethyl)furo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furo[3,2-c]pyridine derivatives. The presence of the bromomethyl group allows for versatile functionalization, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H6BrNO |
|---|---|
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
2-(bromomethyl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4H2 |
Clave InChI |
AJGOWJILRXFXKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1OC(=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


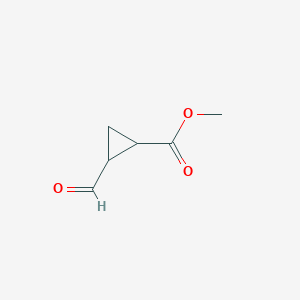
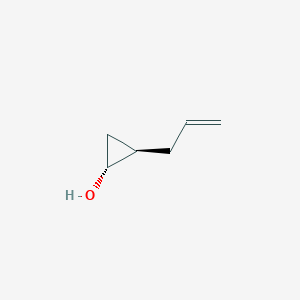

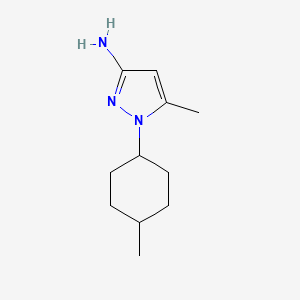
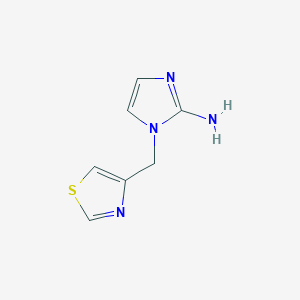

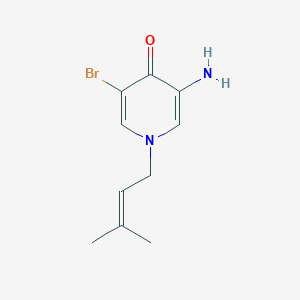

![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13063781.png)
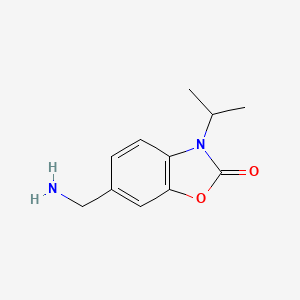
![1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13063790.png)


![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13063809.png)
